molecular formula C4H3IN2OS B1672036 Iodothiouracil CAS No. 5984-97-4

Iodothiouracil

Cat. No. B1672036
CAS RN: 5984-97-4
M. Wt: 254.05 g/mol
InChI Key: MYUHSNVSHMCUMD-UHFFFAOYSA-N
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Description

Iodothiouracil is a compound that belongs to the class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Antithyroid Agent

Iodothiouracil has been studied for its unique antithyroid action . It’s suggested that the entire molecule of 5-iodo-2-thiouracil, rather than any particular moiety, contributes to this unique effect . This makes it a potent antithyroid agent .

Treatment of Hyperthyroidism

Iodothiouracil has been used in therapeutic studies for the treatment of hyperthyroidism . The hyperthyroid gland has a great affinity for iodine, therefore, an effective and selective concentration of iodinated compounds in the thyroid might result . This could potentially lead to a more rapid control of thyrotoxicosis than with the use of noniodinated thiouracils .

Reduction of Goitrogenicity

The use of Iodothiouracil could potentially lead to the reduction of goitrogenicity . If the assumption is made that iodo-thiouracil will yield free iodine in the gland, the hyperplasia, hyperemia, and friability of the thyroid should be diminished .

Decreased Risk of Agranulocytosis and Leukopenia

If smaller doses of this iodinated compound are required for the control of thyrotoxicosis than those usually employed with noniodinated thiouracils, the danger of agranulocytosis, leukopenia, and other drug reactions may be diminished or avoided .

Restoration of Thyroid to Normal Physiologic Relationships

It has been suggested that the ideal treatment of hyperthyroidism will result in a restoration of the thyroid to normal physiologic relationships and normal histologic structure . The use of Iodothiouracil might contribute to this restoration .

Effect on Serum Protein-Bound Iodine

There has been research on the effect of Iodothiouracil on the serum protein-bound iodine . However, the details of this research are not available in the search results.

Future Directions

One of the future directions in the research of Iodothiouracil is its potential use as a Melanoma Localizing Agent . This suggests that Iodothiouracil could have significant implications in the field of oncology.

properties

IUPAC Name

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHSNVSHMCUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3565-15-9 (hydrochloride salt)
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023156
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodothiouracil

CAS RN

5984-97-4
Record name 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOTHIOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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